molecular formula C27H32N4O6S B1678813 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate CAS No. 31000-26-7

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B1678813
CAS No.: 31000-26-7
M. Wt: 540.6 g/mol
InChI Key: USXPRJAZUWKESD-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a complex organic compound. It is characterized by its unique bicyclic structure and the presence of multiple functional groups, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the subsequent addition of functional groups. Common synthetic routes may include:

  • Formation of the bicyclic core through a Diels-Alder reaction.
  • Introduction of the methanesulfonic acid group via sulfonation.
  • Addition of the 7,7-dimethyl-2-oxo group through oxidation reactions.
  • Coupling with N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-pyridinecarboxamide using amide bond formation techniques.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic molecules with similar functional groups, such as:

  • Bicyclo(2.2.1)heptane derivatives.
  • Methanesulfonic acid derivatives.
  • Pyrazolyl-pyridinecarboxamide compounds.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its bicyclic structure and the presence of multiple reactive sites make it a versatile compound for various applications.

Properties

CAS No.

31000-26-7

Molecular Formula

C27H32N4O6S

Molecular Weight

540.6 g/mol

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H16N4O2.C10H16O4S/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-11H,1-2H3,(H,19,22);7H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

USXPRJAZUWKESD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rapostan; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 3
Reactant of Route 3
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 4
Reactant of Route 4
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 5
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 6
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

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